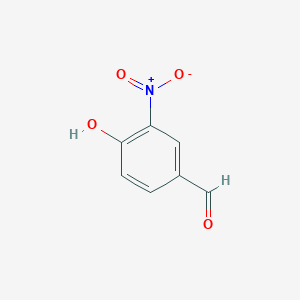

4-Hydroxy-3-nitrobenzaldehyde

Description

Properties

IUPAC Name |

4-hydroxy-3-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO4/c9-4-5-1-2-7(10)6(3-5)8(11)12/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTHJCZRFJGXPTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80184195 | |

| Record name | 4-Hydroxy-3-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80184195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3011-34-5 | |

| Record name | 4-Hydroxy-3-nitrobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3011-34-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-3-nitrobenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003011345 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3011-34-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138267 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxy-3-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80184195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-3-nitrobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.220 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Hydroxy-3-nitrobenzaldehyde: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

CAS Number: 3011-34-5

This technical guide provides an in-depth overview of 4-Hydroxy-3-nitrobenzaldehyde, a key chemical intermediate with significant applications in pharmaceutical research and development. This document details its chemical and physical properties, spectroscopic data, synthesis protocols, and its role in the development of novel therapeutic agents, with a focus on its anti-inflammatory properties and modulation of cellular signaling pathways.

Core Chemical and Physical Properties

This compound is a yellow-brown to brown crystalline powder.[1] Its core physicochemical properties are summarized in the table below, providing essential data for laboratory and developmental use.

| Property | Value | Reference |

| CAS Number | 3011-34-5 | [1][2] |

| Molecular Formula | C₇H₅NO₄ | [2] |

| Molecular Weight | 167.12 g/mol | [2] |

| Melting Point | 140-142 °C | [1] |

| Boiling Point | 275.0 °C | [2] |

| Flash Point | 124.3 °C | [2] |

| Appearance | Yellow-brown to brown powder | [1] |

| Solubility | Slightly soluble in DMSO and Methanol. | [1] |

Spectroscopic Data

The structural characterization of this compound is well-documented through various spectroscopic techniques. This data is crucial for its identification and quality control in research and manufacturing settings.

| Spectrum Type | Key Features and Observations |

| ¹H NMR | The proton NMR spectrum exhibits characteristic peaks for the aromatic protons and the aldehyde proton. |

| ¹³C NMR | The carbon NMR spectrum shows distinct signals for the seven carbon atoms in the molecule. |

| Infrared (IR) | The IR spectrum displays characteristic absorption bands for the hydroxyl, nitro, and aldehyde functional groups. |

| UV-Vis | The UV-Vis spectrum shows absorption maxima characteristic of the substituted aromatic system. |

Synthesis and Reactivity

This compound is a versatile synthetic intermediate. Its chemical reactivity is primarily dictated by the aldehyde, hydroxyl, and nitro functional groups, as well as the activated aromatic ring.

Experimental Protocol: Green Synthesis of this compound

A modern, environmentally friendly approach to the synthesis of this compound utilizes a molecular sieve catalyst, avoiding the use of harsh acids like acetic and nitric acid.[3]

Materials:

-

4-Hydroxybenzaldehyde (B117250) (12.2 g)

-

Dichloromethane (120 ml)

-

HZSM-5 molecular sieve catalyst (1.5 g)

-

Liquid nitrogen dioxide (3.8 ml)

-

8% Sodium bicarbonate solution

-

Distilled water

Procedure:

-

To a solution of 4-hydroxybenzaldehyde in dichloromethane, add the HZSM-5 molecular sieve catalyst and stir thoroughly.

-

Cool the mixture to below 5 °C.

-

Slowly add liquid nitrogen dioxide to the reaction mixture.

-

After the addition is complete, allow the reaction to warm to 25 °C and continue stirring for 6 hours.

-

Upon completion, filter the mixture to separate the catalyst.

-

Wash the organic phase with an 8% sodium bicarbonate solution until neutral, followed by three washes with distilled water.

-

Remove the solvent via decompression distillation to yield the yellow solid product.

This method provides a good yield (around 61.9%) and a high-purity product.[3]

References

Synthesis of 4-Hydroxy-3-nitrobenzaldehyde from p-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 4-hydroxy-3-nitrobenzaldehyde from p-hydroxybenzaldehyde. The document details established experimental protocols, presents key quantitative data in a structured format, and illustrates the synthetic workflow. This guide is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug development.

Quantitative Data Summary

The following tables summarize the key physical, spectroscopic, and reaction-specific data for the synthesis of this compound.

Table 1: Physical and Spectroscopic Properties

| Property | p-Hydroxybenzaldehyde (Starting Material) | This compound (Product) |

| Molecular Formula | C₇H₆O₂ | C₇H₅NO₄[1] |

| Molecular Weight | 122.12 g/mol | 167.12 g/mol [1] |

| Melting Point | 115-117 °C | 140-142 °C[2] |

| Boiling Point | 191 °C | 275 °C[1] |

| Appearance | White to pale yellow crystalline solid | Yellow to brown powder[2] |

| Solubility | Slightly soluble in water; soluble in ethanol, ether, acetone, ethyl acetate (B1210297). | Slightly soluble in DMSO and Methanol.[2][3] |

| ¹H NMR (CDCl₃, 500 MHz) | - | δ 9.94 (s, 1H, -CHO), 8.65 (s, 1H, Ar-H), 8.13 (d, 1H, Ar-H), 7.35 (d, 1H, Ar-H) |

| ¹³C NMR | - | Data available, requires specific solvent and reference for precise shifts.[4] |

| IR (KBr, cm⁻¹) | - | 3229, 2818, 1692, 1615, 1563, 1335, 1270, 1130 |

| Mass Spec (ESI-MS) | - | m/z: 166 [M-H]⁻ |

Table 2: Summary of Synthetic Protocols

| Parameter | Protocol 1: Nitric Acid in Dichloromethane (B109758) | Protocol 2: Green Synthesis with HZSM-5 Catalyst |

| Nitrating Agent | 70% Nitric Acid | Nitrogen Dioxide (liquid) |

| Catalyst | Ammonium (B1175870) Molybdate (B1676688) | HZSM-5 Molecular Sieve |

| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) |

| Reactant Ratio | 1:1 (p-hydroxybenzaldehyde:HNO₃) | - |

| Temperature | Reflux | <5 °C initially, then 25 °C |

| Reaction Time | 1 hour | 6 hours |

| Reported Yield | 85% | 61.9% - 66.9% |

| Purification | Column Chromatography (Ethyl acetate:Hexane) | Filtration and Recrystallization |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound.

Protocol 1: Nitration using Nitric Acid in Dichloromethane[5]

This protocol describes a high-yield synthesis using nitric acid with a catalyst in an organic solvent.

Materials:

-

p-Hydroxybenzaldehyde (1 mmol)

-

Dichloromethane (DCM) or Dichloroethane (DCE)

-

Ammonium molybdate (1 mmol)

-

70% Nitric Acid (1 mmol, 0.063 mL)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ethyl acetate

-

Standard laboratory glassware

-

Reflux apparatus

-

Magnetic stirrer

-

Rotary evaporator

-

Column chromatography setup

Procedure:

-

Reaction Setup: To a solution of p-hydroxybenzaldehyde (1 mmol) in dichloromethane, add ammonium molybdate (1 mmol, 1.235 g).

-

Addition of Nitrating Agent: Add 70% nitric acid (1 mmol, 0.063 mL) to the mixture.

-

Reaction: Reflux the reaction mixture for 1 hour. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, filter the reaction mixture and wash the solid residue with water. Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Purification: Evaporate the solvent under vacuum using a rotary evaporator. Purify the crude product by column chromatography using a mixture of ethyl acetate and hexane (3:7) as the eluent.

-

Characterization: The final product, this compound, is obtained as a yellow powder. Confirm the identity and purity of the product by measuring its melting point (138-140 °C) and acquiring IR, ¹H-NMR, and mass spectra.

Protocol 2: Green Synthesis using HZSM-5 Molecular Sieve Catalyst

This protocol presents an environmentally friendlier approach utilizing a solid acid catalyst and nitrogen dioxide.

Materials:

-

p-Hydroxybenzaldehyde (12.2 g)

-

Dichloromethane (120 mL)

-

HZSM-5 molecular sieve catalyst (1.5 g)

-

Liquid Nitrogen Dioxide (3.8 mL)

-

8% Sodium Bicarbonate solution

-

Distilled water

-

Standard laboratory glassware

-

Magnetic stirrer

-

Ice bath

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a suitable flask, add 12.2 g of p-hydroxybenzaldehyde to 120 mL of dichloromethane. Add 1.5 g of HZSM-5 molecular sieve catalyst and stir the mixture well.

-

Cooling: Cool the reaction mixture to below 5 °C using an ice bath.

-

Addition of Nitrating Agent: Slowly add 3.8 mL of liquid nitrogen dioxide to the cooled mixture.

-

Reaction: After the addition is complete, allow the reaction to warm to 25 °C and continue stirring for 6 hours.

-

Work-up: After the reaction is complete, filter the mixture to separate the HZSM-5 catalyst.

-

Neutralization and Washing: Wash the organic phase with an 8% sodium bicarbonate solution until it is neutral. Then, wash the organic phase three times with distilled water.

-

Isolation: Remove the dichloromethane by distillation under reduced pressure to obtain the yellow solid product. The reported yield is approximately 10.35 g (61.9%).

-

Characterization: Confirm the product's identity and purity through melting point determination (140-141 °C) and spectroscopic analysis (¹H NMR, IR, ESI-MS).

Mandatory Visualization

The following diagrams illustrate the key workflows and transformations described in this guide.

References

4-Hydroxy-3-nitrobenzaldehyde chemical structure and IUPAC name

This guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 4-Hydroxy-3-nitrobenzaldehyde, a significant compound in various research and development sectors. The information is tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and IUPAC Name

This compound is an organic compound belonging to the class of aromatic aldehydes.[1] Its structure consists of a benzene (B151609) ring substituted with a formyl group (-CHO), a hydroxyl group (-OH), and a nitro group (-NO2).

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[2][3]

Chemical Structure:

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C7H5NO4 | [1][2] |

| Molecular Weight | 167.12 g/mol | [1][2] |

| Appearance | Yellow-brown to brown powder | [4] |

| Melting Point | 140-142 °C | [4][5] |

| Boiling Point | 275.00 °C | [1] |

| Flash Point | 124.30 °C | [1] |

| CAS Number | 3011-34-5 | [2] |

| InChI | 1S/C7H5NO4/c9-4-5-1-2-7(10)6(3-5)8(11)12/h1-4,10H | [2] |

| SMILES | C1=CC(=C(C=C1C=O)--INVALID-LINK--[O-])O | [1][2] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the nitration of 4-hydroxybenzaldehyde (B117250).[6] A newer, more environmentally friendly approach utilizes nitrogen dioxide as the nitrating agent with a molecular sieve catalyst.[6]

Detailed Methodology: [6]

-

Preparation of Reaction Mixture: In a suitable reaction vessel, dissolve 12.2g of 4-hydroxybenzaldehyde in 120ml of dichloromethane (B109758).

-

Addition of Catalyst: Add 1.5g of HZSM-5 molecular sieve catalyst to the solution and stir thoroughly.

-

Nitration: Cool the mixture to below 5°C. Slowly add 3.8ml of liquid nitrogen dioxide to the stirred mixture.

-

Reaction: After the addition is complete, allow the mixture to warm to 25°C and continue stirring for 6 hours.

-

Work-up:

-

Filter the mixture to separate the HZSM-5 catalyst.

-

Wash the organic phase with an 8% sodium bicarbonate solution until it is neutral.

-

Wash the organic phase three times with distilled water.

-

-

Isolation of Product: Remove the dichloromethane by vacuum distillation to obtain the yellow solid product. The reported yield is approximately 61.9%.[6]

Caption: Synthesis workflow for this compound.

Logical Relationships of Functional Groups

The chemical reactivity and properties of this compound are determined by the interplay of its three functional groups: the aldehyde, the hydroxyl, and the nitro group, all attached to a central benzene ring.

Caption: Functional group relationships in this compound.

This technical guide provides foundational information for professionals working with this compound. For further details on specific applications and safety protocols, consulting the primary literature and safety data sheets is recommended.

References

Spectroscopic Profile of 4-Hydroxy-3-nitrobenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Hydroxy-3-nitrobenzaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR spectra of this compound were recorded to elucidate the arrangement of protons and carbon atoms within the molecule.

¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 11.2 (broad s) | Singlet (broad) | 1H | OH |

| 9.89 | Singlet | 1H | CHO |

| 8.32 | Doublet | 1H | H-2 |

| 7.99 | Doublet of doublets | 1H | H-6 |

| 7.38 | Doublet | 1H | H-5 |

Note: Data acquired in DMSO-d6. Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS).

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the different carbon environments within the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 191.2 | CHO |

| 155.0 | C-4 |

| 139.8 | C-3 |

| 135.5 | C-6 |

| 129.5 | C-1 |

| 124.8 | C-2 |

| 120.3 | C-5 |

Note: Data acquired in DMSO-d6. Chemical shifts are referenced to tetramethylsilane (TMS).

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

-

Approximately 10-20 mg of solid this compound was weighed and dissolved in approximately 0.6 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d6).[1][2]

-

The solution was thoroughly mixed to ensure homogeneity.

-

The resulting solution was filtered through a glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[3]

-

The NMR tube was capped to prevent contamination and solvent evaporation.

Data Acquisition:

-

The NMR spectra were acquired on a 400 MHz spectrometer.

-

For the ¹H NMR spectrum, a standard pulse sequence was used.

-

For the ¹³C NMR spectrum, a proton-decoupled pulse sequence was employed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.[4]

-

The spectra were referenced to the residual solvent peak of DMSO-d6 (δ 2.50 for ¹H and δ 39.52 for ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectral Data

The IR spectrum of this compound was obtained using the KBr pellet method.

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3200 (broad) | O-H stretching (phenolic) |

| 3100-3000 | C-H stretching (aromatic) |

| 2850, 2750 | C-H stretching (aldehyde) |

| 1690 | C=O stretching (aldehyde) |

| 1610, 1580, 1450 | C=C stretching (aromatic ring) |

| 1530, 1340 | N-O stretching (nitro group) |

| 1250 | C-O stretching (phenol) |

Experimental Protocol for IR Spectroscopy (KBr Pellet Method)

Sample Preparation:

-

Approximately 1-2 mg of solid this compound was finely ground in a clean, dry agate mortar and pestle.[5]

-

About 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) was added to the mortar.[5]

-

The sample and KBr were intimately mixed by gentle grinding to ensure a homogenous mixture.

-

The mixture was then transferred to a pellet die.

-

The die was placed in a hydraulic press and a pressure of approximately 8-10 tons was applied to form a thin, transparent pellet.[6][7]

Data Acquisition:

-

The KBr pellet was carefully removed from the die and placed in the sample holder of an FTIR spectrometer.

-

A background spectrum of a pure KBr pellet was recorded.

-

The sample spectrum was then recorded, and the background was automatically subtracted to yield the final spectrum of the compound.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. Electron Ionization (EI) was used to obtain the mass spectrum of this compound.

Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 167 | 100 | [M]⁺ (Molecular Ion) |

| 166 | 50 | [M-H]⁺ |

| 137 | 30 | [M-NO]⁺ |

| 121 | 45 | [M-NO₂]⁺ |

| 93 | 60 | [M-NO₂-CO]⁺ |

| 65 | 40 | [C₅H₅]⁺ |

Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)

Sample Introduction:

-

A small amount of the solid sample was introduced into the ion source of the mass spectrometer, typically via a direct insertion probe.

-

The sample was then vaporized by heating under a high vacuum.[8]

Ionization and Analysis:

-

The gaseous molecules were bombarded with a beam of high-energy electrons (typically 70 eV), causing the ejection of an electron and the formation of a positively charged molecular ion ([M]⁺).[8][9]

-

The molecular ion and any fragment ions formed were accelerated by an electric field.

-

The ions were then separated according to their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

A detector recorded the abundance of each ion, generating the mass spectrum.

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. sites.bu.edu [sites.bu.edu]

- 3. NMR Sample Preparation [nmr.chem.umn.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]

- 6. pelletpressdiesets.com [pelletpressdiesets.com]

- 7. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 8. bitesizebio.com [bitesizebio.com]

- 9. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

Navigating the Challenges of 4-Hydroxy-3-nitrobenzaldehyde: A Technical Guide to Its Solubility and Stability

For Immediate Release

This technical guide provides an in-depth analysis of the solubility and stability of 4-Hydroxy-3-nitrobenzaldehyde, a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering critical data and methodologies to effectively utilize this compound in research and manufacturing.

Introduction

This compound is a vital building block in the synthesis of various pharmaceutical compounds. Its utility, however, is intrinsically linked to its physicochemical properties, particularly its solubility in common laboratory solvents and its stability under various storage and experimental conditions. Understanding these parameters is crucial for optimizing reaction conditions, ensuring reproducible results, and maintaining the integrity of the compound throughout its lifecycle. This guide provides a comprehensive overview of these properties, supported by data from analogous compounds and detailed experimental protocols.

Physicochemical Properties

-

Molecular Formula: C₇H₅NO₄

-

Molecular Weight: 167.12 g/mol

-

Appearance: Yellow-brown to brown powder[1]

Solubility Profile

Comparative Solubility Data of Analogous Compounds

The following tables summarize the mole fraction solubility (x₁) of 4-hydroxybenzaldehyde (B117250) and 4-nitrobenzaldehyde (B150856) in various common solvents at different temperatures. This data can be used to infer the likely solubility behavior of this compound.

Table 1: Mole Fraction Solubility (x₁) of 4-Hydroxybenzaldehyde in Various Solvents [3]

| Temperature (K) | Methanol (B129727) | Ethanol | Acetone | N,N-Dimethylformamide |

| 278.15 | 0.2014 | 0.1693 | 0.4011 | 0.5432 |

| 283.15 | 0.2217 | 0.1865 | 0.4289 | 0.5714 |

| 288.15 | 0.2438 | 0.2054 | 0.4583 | 0.5998 |

| 293.15 | 0.2679 | 0.2261 | 0.4894 | 0.6284 |

| 298.15 | 0.2942 | 0.2488 | 0.5223 | 0.6571 |

| 303.15 | 0.3229 | 0.2737 | 0.5571 | 0.6859 |

| 308.15 | 0.3542 | 0.3009 | 0.5939 | 0.7148 |

| 313.15 | 0.3883 | 0.3307 | 0.6328 | 0.7438 |

| 318.15 | 0.4255 | 0.3633 | 0.6741 | 0.7729 |

Table 2: Mole Fraction Solubility (x₁) of 4-Nitrobenzaldehyde in Various Solvents [4][5]

| Temperature (K) | Methanol | Ethanol | Acetone | N,N-Dimethylformamide |

| 273.15 | 0.0489 | 0.0315 | 0.2154 | 0.3341 |

| 278.15 | 0.0583 | 0.0378 | 0.2423 | 0.3652 |

| 283.15 | 0.0694 | 0.0452 | 0.2725 | 0.3985 |

| 288.15 | 0.0825 | 0.0539 | 0.3063 | 0.4342 |

| 293.15 | 0.0978 | 0.0641 | 0.3441 | 0.4725 |

| 298.15 | 0.1158 | 0.0761 | 0.3863 | 0.5136 |

| 303.15 | 0.1368 | 0.0901 | 0.4334 | 0.5578 |

| 308.15 | 0.1614 | 0.1064 | 0.4858 | 0.6053 |

| 313.15 | 0.1899 | 0.1254 | 0.5441 | 0.6564 |

Stability Profile

While specific kinetic studies on the degradation of this compound are not extensively documented, its chemical structure and recommended storage conditions provide significant insight into its stability. The presence of an aldehyde group makes the molecule susceptible to oxidation, and the nitroaromatic system can be sensitive to light.

Recommended Storage Conditions:

-

Light: Keep in a dark place.[1]

-

Atmosphere: Store under an inert gas such as nitrogen.[6]

-

Moisture: Keep sealed in a dry environment.[1]

-

Temperature: Room temperature storage is generally acceptable, though some suppliers recommend cooler temperatures (<15°C).[7]

The primary degradation pathway for aromatic aldehydes is the oxidation of the aldehyde group to a carboxylic acid.[8] For this compound, this would result in the formation of 4-hydroxy-3-nitrobenzoic acid. This process can be accelerated by exposure to oxygen and light.

Caption: Factors influencing the degradation of this compound.

Experimental Protocols

The following sections detail standardized methodologies for determining the solubility and stability of this compound.

Protocol for Determining Thermodynamic Solubility using the Isothermal Saturation Method

This method involves creating a saturated solution of the compound at a constant temperature and then determining its concentration.

Caption: Workflow for determining thermodynamic solubility.

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed, amber glass vial.

-

Equilibration: Place the vial in a constant temperature shaker bath and agitate for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sampling: Cease agitation and allow the vial to rest at the constant temperature for a period to allow undissolved solids to sediment.

-

Filtration: Carefully withdraw a sample of the supernatant using a syringe and pass it through a chemically inert filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.

-

Analysis: Accurately dilute the filtered solution with an appropriate solvent and analyze the concentration of this compound using a validated High-Performance Liquid Chromatography with UV detection (HPLC-UV) method.

-

Quantification: Determine the concentration against a standard calibration curve.

Protocol for Stability Testing using HPLC

This protocol outlines a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.

Caption: Workflow for a forced degradation stability study.

Methodology:

-

Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Stress Conditions: Aliquot the stock solution into separate, protected vials and subject them to the following stress conditions:

-

Acidic Hydrolysis: Add an equal volume of 0.1 N HCl and incubate.

-

Basic Hydrolysis: Add an equal volume of 0.1 N NaOH and incubate.

-

Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide and incubate.

-

Thermal Stress: Incubate a solution in a temperature-controlled oven (e.g., 60 °C).

-

Photolytic Stress: Expose a solution to a controlled source of UV light.

-

-

Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw samples from each stress condition.

-

Analysis: Analyze the samples using a stability-indicating HPLC method, preferably with a photodiode array (PDA) detector and mass spectrometry (MS) to identify and quantify the parent compound and any degradation products.

-

Evaluation: Assess the percentage of degradation and the formation of impurities over time for each condition.

Conclusion

While direct quantitative data for the solubility and stability of this compound is limited, a comprehensive understanding can be developed through the analysis of analogous compounds and the application of standardized experimental protocols. The information and methodologies presented in this guide offer a robust framework for researchers and drug development professionals to effectively handle and utilize this important chemical intermediate, ensuring the reliability and reproducibility of their scientific endeavors. It is recommended that in-house solubility and stability studies be conducted under specific experimental conditions to generate precise data for process optimization and regulatory compliance.

References

- 1. This compound CAS#: 3011-34-5 [m.chemicalbook.com]

- 2. 4-羟基-3-硝基苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. biosynth.com [biosynth.com]

- 7. This compound | 3011-34-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. benchchem.com [benchchem.com]

4-Hydroxy-3-nitrobenzaldehyde: A Technical Material Safety Data Sheet for Research Professionals

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive material safety data sheet (MSDS) information for 4-Hydroxy-3-nitrobenzaldehyde (CAS No: 3011-34-5). The following sections detail its chemical and physical properties, hazard identification, handling and storage protocols, and toxicological information, presented in a format tailored for the research and development community.

Section 1: Chemical and Physical Properties

This compound is a yellow to yellow-brown crystalline powder.[1][2] It is an aromatic compound that serves as an intermediate in the synthesis of various pharmaceuticals.[2][3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅NO₄ | [1][3] |

| Molecular Weight | 167.12 g/mol | [3][4] |

| Appearance | Yellow needle-like crystals, Dark yellow powder, or Yellow-brown to brown powder | [1][2][5] |

| Melting Point | 140-144 °C | [1][4][5] |

| Boiling Point | 295.67 °C (estimate) | [1] |

| Flash Point | 124.3 °C | [1][3] |

| Solubility | Slightly soluble in water. Soluble in alcohol. Slightly soluble in DMSO and Methanol. | [1] |

| Density | 1.5216 (rough estimate) | [1] |

| Vapor Pressure | 0.00312 mmHg at 25°C | [1] |

Section 2: Hazard Identification and GHS Classification

This compound is classified as an irritant.[1] The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following hazard statements:

-

H315: Causes skin irritation. [6]

-

H319: Causes serious eye irritation. [6]

-

H335: May cause respiratory irritation. [6]

Table 2: GHS Hazard Information

| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | 2 |

| Warning | H315: Causes skin irritation[6] |

| Serious Eye Damage/Eye Irritation | 2A |

| Warning | H319: Causes serious eye irritation[6] |

| Specific Target Organ Toxicity (Single Exposure) | 3 |

| Warning | H335: May cause respiratory irritation[6] |

The following diagram illustrates the logical workflow for hazard identification and response.

Caption: Hazard Identification and First Aid Response Workflow.

Section 3: Toxicological Information

Acute toxicity data for this compound is limited. One source indicates that for the related compound 4-nitrobenzaldehyde, the LD50 Oral in rats is 4,700 mg/kg and the LD50 Dermal in rats is 16,000 mg/kg; however, these remarks are based on QSAR modeling.[7] It is important to note that the toxicological properties of this compound itself have not been fully investigated.[4]

Table 3: Acute Toxicity Data (for 4-nitrobenzaldehyde, QSAR modeled)

| Route | Species | Value | Remarks |

| Oral | Rat | LD50: 4,700 mg/kg | Behavioral: Somnolence (general depressed activity), Cyanosis. Blood: Normocytic anemia.[7] |

| Dermal | Rat | LD50: 16,000 mg/kg | Behavioral: Somnolence (general depressed activity), Cyanosis. Blood: Normocytic anemia.[7] |

No specific carcinogenicity, mutagenicity, or reproductive toxicity data was found for this compound in the reviewed sources.[4][7]

Section 4: Experimental Protocols

While specific experimental reports for this compound are not publicly available, the following are detailed methodologies based on OECD Guidelines for the Testing of Chemicals, which represent the international standard for chemical safety testing.

Acute Oral Toxicity (Based on OECD Guideline 423)

-

Objective: To determine the acute oral toxicity, estimating the LD50.

-

Test Animals: Typically, female rats are used. Animals are fasted prior to dosing.

-

Procedure: A stepwise procedure is used with a starting dose of 300 mg/kg body weight. Three animals are used in each step.

-

If no mortality occurs, a higher dose (e.g., 2000 mg/kg) is administered to another group.

-

If mortality occurs, lower doses are administered to subsequent groups.

-

-

Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

-

Data Analysis: The LD50 is estimated based on the mortality observed at different dose levels.

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

-

Objective: To assess the potential for dermal irritation or corrosion.

-

Test Animals: Typically, albino rabbits are used.

-

Procedure:

-

A small area of the animal's fur is clipped.

-

0.5 g of the test substance, moistened with a suitable vehicle, is applied to the skin under a gauze patch.

-

The patch is held in place with a semi-occlusive dressing for 4 hours.

-

-

Observation: The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal.

-

Data Analysis: The degree of skin reaction is scored and classified.

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

-

Objective: To determine the potential for eye irritation or corrosion.

-

Test Animals: Typically, albino rabbits are used.

-

Procedure:

-

0.1 g of the solid substance is instilled into the conjunctival sac of one eye of the animal.

-

The eyelids are held together for about one second. The other eye serves as a control.

-

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application for corneal opacity, iritis, and conjunctival redness and chemosis.

-

Data Analysis: The ocular lesions are scored and the substance is classified based on the severity and persistence of the reactions.

The following diagram illustrates a generalized workflow for these toxicological tests.

Caption: Generalized Experimental Workflow for Toxicity Testing.

Section 5: Handling, Storage, and First Aid

Handling: Avoid contact with skin, eyes, and clothing.[5] Do not breathe dust.[5] Use only in a well-ventilated area. Wash thoroughly after handling.[5]

Storage: Keep in a dry, cool, and well-ventilated place.[5] Keep the container tightly closed.[5] Store away from oxidizing agents.[5]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical safety goggles.[5]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.

-

Respiratory Protection: A dust mask (type N95 or equivalent) is recommended.[4]

First Aid Measures:

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[5]

-

Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Get medical attention if irritation develops or persists.[5]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If symptoms persist, call a physician.[5]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Drink plenty of water. Call a physician or poison control center immediately.[5]

Section 6: Accidental Release and Disposal

Accidental Release Measures: Ensure adequate ventilation. Use personal protective equipment. Sweep up and shovel into suitable containers for disposal. Avoid dust formation.

Disposal: Dispose of contents/container to an approved waste disposal plant. Disposal should be in accordance with applicable regional, national, and local laws and regulations.

References

- 1. oecd.org [oecd.org]

- 2. oecd.org [oecd.org]

- 3. OECD Guidelines for the testing of chemicals and related documents [norecopa.no]

- 4. fishersci.com [fishersci.com]

- 5. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

Physical properties like melting point and boiling point of 4-Hydroxy-3-nitrobenzaldehyde

This technical guide provides a comprehensive overview of the key physical properties of 4-Hydroxy-3-nitrobenzaldehyde, with a specific focus on its melting and boiling points. This document is intended for researchers, scientists, and professionals in the field of drug development who require precise data and experimental methodologies related to this compound.

Core Physical Properties

This compound is a yellow to brown crystalline powder.[1][2] It is an important intermediate in the synthesis of various pharmaceutical compounds, including potential antimalarial and antifilarial agents.[1][2]

The following table summarizes the key physical properties of this compound, compiled from various chemical data sources.

| Property | Value | Source |

| Molecular Formula | C₇H₅NO₄ | [3][4] |

| Molecular Weight | 167.12 g/mol | [3][4] |

| Melting Point | 137.0 - 145.0 °C | [5] |

| 140 - 142 °C (lit.) | [1][2][6][7] | |

| 142 °C | [8] | |

| 141.0 to 145.0 °C | ||

| 140.00 °C | [3] | |

| Boiling Point | 275.00 °C | [3] |

| 295.67 °C (rough estimate) | [1][7] | |

| Flash Point | 124.30 °C | [3] |

| Appearance | Pale yellow to yellow to brown powder/crystal | [5] |

Experimental Protocols

The determination of accurate melting and boiling points is crucial for the identification and purity assessment of chemical compounds. The following sections detail the standard laboratory procedures for these measurements.

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The presence of impurities typically lowers and broadens the melting point range.[9][10]

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or a digital instrument like DigiMelt)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Heating medium (e.g., paraffin (B1166041) oil)

-

Spatula

-

Porous plate

Procedure:

-

Sample Preparation: A small amount of the dry this compound is finely powdered on a porous plate.[11]

-

Capillary Tube Loading: The open end of a capillary tube is pushed into the powdered sample. The tube is then tapped gently to pack the sample into the sealed end. This process is repeated until a column of 2-3 mm of the sample is obtained.[9][11]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. The assembly is then placed in the melting point apparatus.[11]

-

Heating: The apparatus is heated gently. The rate of heating should be slow, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.[9]

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[10]

-

Repetition: The experiment should be repeated with a fresh sample and a new capillary tube to ensure accuracy.[11]

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it.

Apparatus:

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., aluminum block or liquid bath)

-

Stand and clamp

Procedure:

-

Sample Preparation: A few drops of the substance (if in liquid form) are placed into a fusion tube. Since this compound is a solid at room temperature, it would first need to be melted for a boiling point determination at atmospheric pressure, or more commonly, the boiling point is determined under reduced pressure to prevent decomposition.

-

Capillary Inversion: A capillary tube, sealed at one end, is placed inverted into the fusion tube containing the liquid sample.[12]

-

Apparatus Setup: The fusion tube is attached to a thermometer and heated in a suitable apparatus.[12]

-

Heating and Observation: The apparatus is heated until a rapid and continuous stream of bubbles emerges from the open end of the inverted capillary tube.[12] Heating is then stopped.

-

Boiling Point Reading: The liquid will begin to enter the capillary tube as the apparatus cools. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[12]

Visualizations

The following diagrams illustrate the experimental workflows and conceptual relationships relevant to the physical properties discussed.

References

- 1. This compound CAS#: 3011-34-5 [m.chemicalbook.com]

- 2. This compound | 3011-34-5 [chemicalbook.com]

- 3. This compound | 3011-34-5 | FH32308 [biosynth.com]

- 4. This compound | C7H5NO4 | CID 18169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. 4-羟基-3-硝基苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. chembk.com [chembk.com]

- 8. This compound [stenutz.eu]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. davjalandhar.com [davjalandhar.com]

- 12. byjus.com [byjus.com]

A Technical Guide to 4-Hydroxy-3-nitrobenzaldehyde: Commercial Availability, Purity, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-3-nitrobenzaldehyde is a key chemical intermediate with significant applications in the pharmaceutical and fine chemical industries. Its molecular structure, featuring hydroxyl, nitro, and aldehyde functional groups, makes it a versatile building block for the synthesis of a variety of more complex molecules. Notably, it serves as a crucial precursor in the manufacturing of pharmaceuticals such as Entacapone, a catechol-O-methyltransferase (COMT) inhibitor used in the treatment of Parkinson's disease. This guide provides an in-depth overview of the commercial suppliers, available purity grades, analytical methodologies for purity assessment, and key synthetic uses of this compound.

Commercial Suppliers and Purity Grades

A range of chemical suppliers offer this compound in various quantities and purity grades to meet the diverse needs of research and industrial applications. The purity of this intermediate is critical as it directly impacts the yield and impurity profile of the final products. The most common purity grades available are typically in the range of 97% to over 98%.

Below is a summary of prominent commercial suppliers and their offered purity specifications for this compound.

| Supplier | Stated Purity | Analytical Method for Purity |

| Sigma-Aldrich | 97% | Not specified on product page |

| Thermo Scientific | 98% | Gas Chromatography (GC) |

| Tokyo Chemical Industry (TCI) | >97.0% | Gas Chromatography (GC) |

| Biosynth | Not specified | Not specified |

| BLD Pharm | ≥98% | HPLC |

| Home Sunshine Pharma | ≥98.0% | Not specified |

| LookChem Aggregated Suppliers | 99.0% (from some suppliers) | Not specified |

Note: The information in this table is based on publicly available data from supplier websites and may vary by batch. It is always recommended to request a certificate of analysis for specific lot information.

Experimental Protocols for Purity Analysis

Accurate determination of the purity of this compound is essential for quality control and to ensure the reliability of experimental outcomes. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and robust methods for this purpose. While specific validated methods for this compound are not always publicly available, the following protocols are based on established methods for closely related aromatic aldehydes and can be adapted and validated for this compound.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a versatile technique for the analysis of non-volatile and thermally sensitive compounds like this compound. A reverse-phase method is generally suitable.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid) to ensure good peak shape. A typical gradient could be:

-

0-2 min: 20% Acetonitrile

-

2-15 min: 20% to 80% Acetonitrile

-

15-18 min: 80% Acetonitrile

-

18-20 min: 80% to 20% Acetonitrile

-

20-25 min: 20% Acetonitrile (re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 260 nm (based on the chromophores present)

-

Injection Volume: 10 µL

Sample Preparation:

-

Accurately weigh approximately 10 mg of the this compound sample.

-

Dissolve the sample in 100 mL of the mobile phase (initial conditions) to achieve a concentration of 0.1 mg/mL.

-

Filter the solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds and is particularly useful for identifying and quantifying unknown impurities.

Instrumentation and Conditions:

-

GC-MS System: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Inlet Temperature: 250 °C

-

Injection Mode: Split (e.g., 20:1 ratio)

-

Injection Volume: 1 µL

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp at 15 °C/min to 280 °C, hold for 10 minutes.

-

-

MS Transfer Line Temperature: 280 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-450.

Sample Preparation:

-

Dissolve a small amount of the this compound sample in a suitable volatile solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) to a concentration of approximately 1 mg/mL.

-

If necessary, filter the solution through a 0.22 µm syringe filter.

Synthetic Applications and Workflows

This compound is a valuable starting material for the synthesis of various organic compounds. Two notable examples are the synthesis of 4-hydroxy-3-nitrocinnamic acid and its role as a key intermediate in the production of the pharmaceutical drug Entacapone.

Synthesis of 4-hydroxy-3-nitrocinnamic acid

4-hydroxy-3-nitrocinnamic acid can be synthesized from this compound via the Perkin reaction. This reaction involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of the sodium or potassium salt of the acid corresponding to the anhydride.

Experimental Protocol:

-

A mixture of this compound, acetic anhydride, and anhydrous potassium acetate is heated at 180 °C for several hours.

-

The reaction mixture is then poured into water to hydrolyze the excess acetic anhydride.

-

The resulting crude product is then boiled with a dilute hydrochloric acid solution.

-

The precipitated 4-hydroxy-3-nitrocinnamic acid is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent like ethanol.

Role in the Synthesis of Entacapone

This compound is a precursor to 3,4-dihydroxy-5-nitrobenzaldehyde, which is a key intermediate in the synthesis of Entacapone. The process involves the demethylation of a related compound, 3-methoxy-4-hydroxy-5-nitrobenzaldehyde, which can be prepared from vanillin. Alternatively, processes have been developed that utilize derivatives of this compound. The general workflow involves a Knoevenagel condensation.

Conclusion

This compound is a commercially accessible and highly valuable intermediate for the synthesis of pharmaceuticals and other fine chemicals. A thorough understanding of its available purity grades and the analytical methods for their verification is crucial for researchers and developers. The provided protocols for HPLC and GC-MS analysis offer a robust starting point for establishing in-house quality control procedures. Furthermore, its central role in the synthesis of compounds like Entacapone highlights its importance in drug development and underscores the need for a comprehensive technical understanding of its properties and reactivity.

The Versatility of 4-Hydroxy-3-nitrobenzaldehyde in Organic Synthesis: A Technical Guide

Introduction: 4-Hydroxy-3-nitrobenzaldehyde is a highly versatile and valuable building block in the field of organic synthesis. Its unique trifunctional nature, possessing a reactive aldehyde group, an electron-withdrawing nitro group, and a phenolic hydroxyl group, allows for a diverse range of chemical transformations. These functionalities can be selectively targeted to construct complex molecular architectures, making it a key starting material and intermediate in the synthesis of pharmaceuticals, biologically active compounds, and functional materials. This in-depth technical guide provides a comprehensive overview of the core applications of this compound, complete with quantitative data, detailed experimental protocols, and visual representations of key synthetic pathways and workflows.

Synthesis of Schiff Bases: Precursors to Bioactive Molecules

The aldehyde functionality of this compound readily undergoes condensation reactions with primary amines to form Schiff bases (imines). These compounds are not only stable intermediates but also exhibit a wide range of biological activities, including anticancer and antimicrobial properties.

Quantitative Data for Schiff Base Synthesis

| Amine Reactant | Solvent | Catalyst | Reaction Time | Yield (%) | Reference |

| 5-chloro-2-aminobenzoic acid | Absolute Ethanol (B145695) | Glacial Acetic Acid | 3 h | Not Specified | [1][2] |

| m-nitroaniline | Ethanol | NaOH | 4 h | Not Specified | [3] |

Experimental Protocol: Synthesis of a Schiff Base from this compound and 5-chloro-2-aminobenzoic acid

Materials:

-

This compound (1.67 g, 10 mmol)

-

5-chloro-2-aminobenzoic acid (1.71 g, 10 mmol)

-

Absolute Ethanol (70 mL)

-

Glacial Acetic Acid (a few drops)

Procedure:

-

A solution of this compound (1.67 g, 10 mmol) in hot absolute ethanol (40 mL) is prepared in a round-bottom flask.[1][2]

-

In a separate beaker, 5-chloro-2-aminobenzoic acid (1.71 g, 10 mmol) is dissolved in hot absolute ethanol (30 mL).[1][2]

-

The ethanolic solution of 5-chloro-2-aminobenzoic acid is added to the solution of this compound.

-

A few drops of glacial acetic acid are added to the reaction mixture as a catalyst.[1][2]

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the precipitated Schiff base is collected by vacuum filtration.

-

The solid product is washed with cold ethanol and dried.

Caption: General reaction scheme for Schiff base synthesis.

Knoevenagel Condensation: Formation of Carbon-Carbon Double Bonds

The Knoevenagel condensation is a nucleophilic addition of an active methylene (B1212753) compound to the carbonyl group of this compound, followed by dehydration to yield an α,β-unsaturated product. The electron-withdrawing nature of the nitro group enhances the reactivity of the aldehyde in this reaction.

Quantitative Data for Knoevenagel Condensation

| Active Methylene Compound | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |

| Malononitrile (B47326) | Piperidine (B6355638) | Ethanol | 2 h | High | [4] |

| Ethyl Cyanoacetate | Piperidine | Ethanol | 10-15 min (stirring) + reflux | Not Specified | [5] |

| N,N-diethylaminocyanoacetamide | Glycine/Acetic Acid | Toluene | 12-15 h | 94.2% (of intermediate) | [6] |

Experimental Protocol: Knoevenagel Condensation with Malononitrile

Materials:

-

This compound (1.67 g, 10 mmol)

-

Malononitrile (0.73 g, 11 mmol)

-

Ethanol

-

Piperidine (catalytic amount)

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.[4]

-

Add malononitrile (1.1 equivalents) to the solution.[4]

-

Add a catalytic amount of piperidine (e.g., 2-3 drops).[4]

-

Reflux the reaction mixture for 2 hours, monitoring the progress by Thin Layer Chromatography (TLC).[4]

-

After completion of the reaction, cool the mixture to room temperature.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the product with cold ethanol and dry under vacuum to obtain pure 2-((4-hydroxy-3-nitrophenyl)methylene)malononitrile.[4]

Caption: Knoevenagel condensation of this compound.

Perkin Reaction: Synthesis of Cinnamic Acid Derivatives

The Perkin reaction provides a route to α,β-unsaturated aromatic acids, specifically cinnamic acid derivatives, by reacting an aromatic aldehyde with an acid anhydride (B1165640) and its corresponding carboxylate salt. This reaction is crucial for synthesizing precursors to various pharmaceuticals and other functional molecules.

Quantitative Data for Perkin-type Reactions

| Acid Anhydride | Base | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Acetic Anhydride | Sodium Acetate (B1210297) | 180 | 13 | 74-77 (for m-nitrocinnamic acid) | [7] |

Experimental Protocol: Synthesis of 4-Hydroxy-3-nitrocinnamic Acid

Materials:

-

This compound (1.67 g, 0.01 mol)

-

Acetic Anhydride (2.04 g, 0.02 mol)

-

Anhydrous Sodium Acetate (0.82 g, 0.01 mol)

Procedure:

-

A mixture of this compound, acetic anhydride, and freshly fused sodium acetate is placed in a round-bottom flask fitted with a reflux condenser.[7]

-

The mixture is heated in an oil bath at approximately 180°C for several hours (e.g., 13 hours for a similar nitrobenzaldehyde).[7]

-

After cooling slightly, the reaction mixture is poured into water to precipitate the crude product.[7]

-

The solid is collected by filtration and washed with water.

-

Purification is achieved by dissolving the crude product in a dilute aqueous ammonia (B1221849) solution, filtering to remove any insoluble impurities, and then re-precipitating the cinnamic acid derivative by adding a dilute acid (e.g., sulfuric acid).[7]

-

The purified product is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent like ethanol can be performed for further purification.[7]

Caption: General scheme of the Perkin reaction.

Synthesis of Chalcones: Versatile Pharmacophores

Chalcones, or 1,3-diaryl-2-propen-1-ones, are synthesized via the Claisen-Schmidt condensation of an aromatic aldehyde with an acetophenone (B1666503). This compound is an excellent substrate for this reaction, leading to chalcones with potential antibacterial and other biological activities.

Quantitative Data for Chalcone (B49325) Synthesis

| Acetophenone Derivative | Base | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| p-nitro acetophenone | NaOH | Aqueous Ethanol | Reflux | Not Specified | Average | [8] |

| 4-hydroxy acetophenone | KOH | PEG-400 | 40 | 1 h | High | [9] |

Experimental Protocol: Synthesis of a Chalcone Derivative

Materials:

-

This compound (1.67 g, 10 mmol)

-

A substituted acetophenone (10 mmol)

-

Ethanol

-

Aqueous Sodium Hydroxide (B78521) (e.g., 40%)

Procedure:

-

An equimolar mixture of this compound and the chosen substituted acetophenone is dissolved in ethanol in a flask.[8]

-

The flask is cooled in an ice bath, and an aqueous solution of sodium hydroxide is added dropwise with constant stirring.

-

The reaction mixture is stirred at room temperature for a specified period, during which the product typically precipitates.

-

The progress of the reaction is monitored by TLC.

-

The precipitated solid is collected by vacuum filtration, washed with cold water until the washings are neutral, and then washed with cold ethanol.

-

The crude chalcone is dried and can be recrystallized from a suitable solvent like ethanol to afford the pure product.

Caption: Claisen-Schmidt condensation for chalcone synthesis.

Synthesis of Pharmaceutical Intermediates

This compound is a crucial starting material in the synthesis of several important pharmaceuticals, including Entacapone (B1671355) and analogues of Amodiaquine (B18356).

Synthesis of Entacapone Intermediate

Entacapone is a catechol-O-methyltransferase (COMT) inhibitor used in the treatment of Parkinson's disease. A key step in its synthesis involves the reaction of a derivative of this compound.

Experimental Protocol: Synthesis of N,N-Diethyl-2-cyano-3-(3-methoxy-4-hydroxy-5-nitrophenyl)acrylamide

Materials:

-

3-Methoxy-4-hydroxy-5-nitrobenzaldehyde (25 g, 0.126 mol)

-

N,N-diethylaminocyanoacetamide (22.2 g, 0.158 mol)

-

Acetic Acid (4.18 g)

-

Piperidine (5.94 g)

-

Toluene (250 mL)

Procedure:

-

A flask is charged with 3-methoxy-4-hydroxy-5-nitrobenzaldehyde, N,N-diethylaminocyanoacetamide, acetic acid, piperidine, and toluene.[10]

-

The reaction mixture is heated to reflux (about 105-110°C), and water is removed azeotropically for 15 hours.[10]

-

The reaction mixture is then concentrated, quenched into dilute hydrochloric acid and chilled water, and stirred for 3 hours to precipitate the product.[10]

-

The solid intermediate is collected by filtration. This intermediate can then be further processed to yield Entacapone.

Caption: Synthesis of an intermediate for Entacapone.

Synthesis of Amodiaquine Analogues

Amodiaquine is an antimalarial drug. Analogues of amodiaquine are synthesized to improve efficacy and overcome drug resistance, with this compound serving as a precursor to the aminophenol side chain.

Synthesis of Heterocyclic Compounds

The aldehyde group of this compound can participate in condensation reactions with binucleophilic reagents to form various heterocyclic systems, such as benzimidazoles and benzothiazoles, which are important pharmacophores.

Caption: General pathway for benzimidazole/benzothiazole synthesis.

Biological Significance and Signaling Pathways of Derivatives

Derivatives of this compound, particularly chalcones and Schiff bases, have been shown to exhibit significant biological activities, including anticancer effects. While specific signaling pathway data for derivatives of this exact aldehyde are not extensively detailed in the provided search results, chalcones, in general, are known to modulate key cellular signaling pathways involved in cancer progression, such as the NF-κB pathway.

Caption: Proposed mechanism of NF-κB pathway inhibition by chalcone derivatives.

References

- 1. ijmcmed.org [ijmcmed.org]

- 2. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO2008119793A1 - Process for the preparation of entacapone and intermediates thereof - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. ias.ac.in [ias.ac.in]

- 6. WO2007094007A1 - An improved process for the preparation of entacapone - Google Patents [patents.google.com]

- 7. orgsyn.org [orgsyn.org]

- 8. Bot Verification [rasayanjournal.co.in]

- 9. rjpbcs.com [rjpbcs.com]

- 10. US7385072B2 - Methods for the preparation of Entacapone - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of 4-Hydroxy-3-nitrobenzaldehyde via Nitration of 4-Hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-hydroxy-3-nitrobenzaldehyde, a valuable intermediate in the pharmaceutical and fine chemical industries. The primary focus is on the regioselective nitration of 4-hydroxybenzaldehyde (B117250), detailing various synthetic methodologies, experimental protocols, and purification techniques.

Introduction

This compound is a key building block in the synthesis of numerous organic compounds, including novel amodiaquine (B18356) analogs with potential antimalarial and antifilarial activities.[1] The regioselective introduction of a nitro group onto the 4-hydroxybenzaldehyde scaffold is a critical transformation, governed by the directing effects of the hydroxyl and aldehyde functionalities. The electron-donating hydroxyl group is a strong activating group and an ortho-, para-director, while the electron-withdrawing aldehyde group is a deactivating group and a meta-director. In the case of 4-hydroxybenzaldehyde, the powerful ortho-directing influence of the hydroxyl group dictates the position of nitration, leading predominantly to the desired 3-nitro isomer.

This guide explores various methodologies for this nitration, from traditional approaches to more environmentally benign modern techniques.

Reaction Overview and Regioselectivity

The nitration of 4-hydroxybenzaldehyde involves the electrophilic substitution of a hydrogen atom on the aromatic ring with a nitro group (-NO₂). The reaction is highly regioselective due to the electronic properties of the substituents on the benzene (B151609) ring.

Caption: General scheme for the nitration of 4-hydroxybenzaldehyde.

The hydroxyl group at position 4 is a potent activating group, increasing the electron density at the ortho and para positions. Since the para position is already occupied by the aldehyde group, electrophilic attack is directed to the ortho positions (positions 3 and 5). The aldehyde group, being a deactivator, reduces the overall reactivity of the ring but its meta-directing effect is overridden by the stronger activating hydroxyl group. This results in the preferential formation of this compound.

Experimental Methodologies

Several methods for the nitration of 4-hydroxybenzaldehyde have been reported, each with its own set of advantages and disadvantages regarding yield, safety, and environmental impact.

Method 1: Green Nitration using Nitrogen Dioxide and a Zeolite Catalyst

This method presents a more environmentally friendly approach by avoiding the use of strong acids like sulfuric and acetic acid.[2]

Experimental Protocol:

-

To a solution of 12.2 g of 4-hydroxybenzaldehyde in 120 ml of dichloromethane (B109758), add 1.5 g of HZSM-5 molecular sieve catalyst and stir thoroughly.

-

Maintain the temperature of the mixture below 5 °C and slowly add 3.8 ml of liquid nitrogen dioxide.

-

After the addition is complete, warm the reaction mixture to 25 °C and continue stirring for 6 hours.

-

Upon completion of the reaction, separate the mixture by filtering out the HZSM-5 catalyst.

-

Wash the organic phase with an 8% sodium bicarbonate solution until neutral, followed by three washes with distilled water.

-

Remove the solvent by vacuum distillation to obtain the yellow solid product.

Method 2: Ultrasonically Assisted Nitration with Ammonium (B1175870) Molybdate (B1676688)

This procedure utilizes ultrasound as a non-conventional energy source to facilitate the nitration reaction.[3]

Experimental Protocol:

-

To a solution of 1 mmol of 4-hydroxybenzaldehyde in dichloromethane (DCM) or dichloroethane (DCE), add 1.235 g (1 mmol) of ammonium molybdate and 0.063 ml (1 mmol) of 70% HNO₃.

-

Reflux the mixture for 1 hour, monitoring the progress of the reaction by Thin Layer Chromatography (TLC).

-

After the reaction is complete, separate the organic layer and dry it over anhydrous Na₂SO₄.

-

Evaporate the solvent under vacuum.

-

Purify the crude product by column chromatography using a mixture of ethyl acetate (B1210297) and hexane (B92381) (3:7) as the eluent.

Data Presentation

The following tables summarize the quantitative data from the described experimental methodologies.

Table 1: Comparison of Reaction Conditions and Yields

| Method | Nitrating Agent | Catalyst/Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | Nitrogen Dioxide | HZSM-5 molecular sieve | Dichloromethane | <5 then 25 | 6 | 61.9 | [2] |

| 2 | 70% Nitric Acid | Ammonium Molybdate | Dichloromethane/Dichloroethane | Reflux | 1 | 85 | [3] |

Table 2: Physicochemical and Spectroscopic Data of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₅NO₄ | [4] |

| Molecular Weight | 167.12 g/mol | [4] |

| Melting Point | 140-142 °C | [4] |

| Appearance | Yellow to yellow-brown powder | [1][3] |

| ¹H NMR (CDCl₃, 500 MHz) | ||

| δ 11.01 (brs, 1H, -OH) | [3] | |

| δ 9.94 (s, 1H, -CHO) | [2][3] | |

| δ 8.63-8.65 (s, 1H, Ar-H) | [2][3] | |

| δ 8.13-8.14 (d, 1H) | [2][3] | |

| δ 7.33-7.35 (d, 1H, Ar-H) | [2][3] | |

| IR (KBr) ν/cm⁻¹ | 3229-3236, 2816-2818, 1692-1693, 1615-1620, 1562-1563, 1334-1335, 1269-1270, 1126-1130 | [2][3] |

| ESI-MS m/z | 166 [M-H]⁻ | [2] |

| GC-MS/EI m/z (%) | 167 (M+, 10) | [3] |

Experimental Workflow and Logic Diagrams

The following diagrams illustrate the logical flow of the synthesis and purification processes.

Caption: A generalized experimental workflow for the synthesis and purification of this compound.

Caption: Logical diagram illustrating the regioselectivity of the nitration of 4-hydroxybenzaldehyde.

Conclusion

The synthesis of this compound from 4-hydroxybenzaldehyde is a well-established and highly regioselective reaction. This guide has presented various methodologies, from traditional to greener alternatives, providing detailed experimental protocols and comparative data. The choice of method will depend on factors such as desired yield, available resources, and environmental considerations. The provided data and workflows offer a solid foundation for researchers and professionals in the field of drug development and fine chemical synthesis to successfully synthesize and purify this important intermediate.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Schiff Bases Using 4-Hydroxy-3-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schiff bases, characterized by the azomethine group (-C=N-), are a versatile class of organic compounds with a wide array of applications in medicinal chemistry, materials science, and catalysis.[1] Their biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties, make them promising candidates for drug development.[1] The synthesis of Schiff bases is typically achieved through the condensation reaction of a primary amine with a carbonyl compound, such as an aldehyde or ketone.[1][2] This protocol provides a detailed methodology for the synthesis of Schiff bases using 4-Hydroxy-3-nitrobenzaldehyde as the aldehyde precursor. The presence of the hydroxyl and nitro groups on the benzaldehyde (B42025) ring can modulate the electronic properties and biological activity of the resulting Schiff bases.

Applications

Schiff bases derived from substituted benzaldehydes have shown significant potential in various therapeutic areas. For instance, Schiff bases synthesized from 4-nitrobenzaldehyde (B150856) have demonstrated cytotoxic activities against cancer cell lines, inducing apoptosis.[2][3][4] The imine linkage is often crucial for their biological and chemical reactivity.[5][6] The specific Schiff bases synthesized from this compound are valuable for further investigation into their potential as anticancer, antibacterial, or antifungal agents. The general mechanism of action for some anticancer Schiff bases involves the induction of apoptosis, a programmed cell death pathway.

Experimental Protocol: Synthesis of Schiff Bases using this compound

This protocol outlines the general procedure for the condensation reaction between this compound and a primary amine.

Materials:

-

This compound

-

Appropriate primary amine (e.g., substituted aniline)

-

Absolute Ethanol (B145695)

-

Glacial Acetic Acid (catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus (magnetic stirrer and stir bar)

-

Heating mantle

-

Buchner funnel and filter paper

-

Beakers and other standard laboratory glassware

-

Thin Layer Chromatography (TLC) apparatus

Procedure:

-

Dissolution of Aldehyde: In a round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of absolute ethanol with stirring until complete dissolution.

-

Addition of Amine: To this solution, add 1.0 to 1.1 equivalents of the desired primary amine.

-

Catalysis: Add a few drops of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.

-

Reaction: Stir the mixture at room temperature or under reflux, depending on the reactivity of the amine. The reaction progress should be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.

-

Isolation of Product: Upon completion of the reaction (as indicated by TLC), the solid product may precipitate out of the solution. If not, the reaction mixture can be cooled in an ice bath to induce crystallization. The precipitate is then collected by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.

-

Drying: Dry the purified Schiff base product in a desiccator or a vacuum oven at a low temperature.

-

Characterization: The structure and purity of the synthesized Schiff base should be confirmed by spectroscopic methods such as Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry. The melting point of the product should also be determined.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the synthesis of Schiff bases from substituted benzaldehydes and various primary amines, which can be adapted for this compound.

| Entry | Amine | Solvent | Catalyst | Reaction Conditions | Yield (%) |

| 1 | 4-Iodoaniline | Absolute Ethanol | Acetic Acid | Stirring, Room Temp | ~82% |

| 2 | 4-Bromoaniline | Absolute Ethanol | Acetic Acid | Reflux, 3-4 hours | High |

| 3 | 4-Chloroaniline | Absolute Ethanol | Acetic Acid | Reflux, 3-4 hours | High |

| 4 | m-Nitroaniline | Ethanol | NaOH | Reflux, 4 hours | Good |

Note: The data presented is based on similar reactions and should be considered as a guideline. Actual yields may vary depending on the specific reactants and experimental conditions.

Visualizations

Experimental Workflow for Schiff Base Synthesis

Caption: Workflow for the synthesis of Schiff bases.

Proposed Signaling Pathway for Apoptosis Induction by Schiff Bases

Caption: A potential pathway for Schiff base-induced apoptosis.

References

- 1. jetir.org [jetir.org]

- 2. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - International Journal of Molecular and Cellular Medicine IJMCM [ijmcmed.org]

- 4. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jocpr.com [jocpr.com]